1-Cycloheptylpropan-1-one
Description
1-Cycloheptylpropan-1-one is a cyclic ketone with the molecular formula C₁₀H₁₈O, consisting of a propan-1-one backbone substituted with a cycloheptyl group.
Properties
IUPAC Name |
1-cycloheptylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-10(11)9-7-5-3-4-6-8-9/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUZWGXYYXQYDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503430 | |
| Record name | 1-Cycloheptylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89932-42-3 | |
| Record name | 1-Cycloheptylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cycloheptylpropan-1-one can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, yielding this compound as the product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Cycloheptylpropan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired product
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Varied products depending on the nucleophile used
Scientific Research Applications
1-Cycloheptylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cycloheptylpropan-1-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of new bonds. This reactivity is crucial for its role in synthetic chemistry and potential biological interactions.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physical Properties
The table below summarizes key properties of 1-cycloheptylpropan-1-one and related compounds:
*Calculated based on molecular formula.
Key Observations:
- Cycloalkyl vs. Aromatic Substituents : Cycloheptyl and cyclohexyl derivatives exhibit higher hydrophobicity compared to aromatic analogs (e.g., chlorophenyl derivatives), impacting solubility in polar solvents.
- Steric Effects : The cycloheptyl group in this compound likely reduces reaction rates in nucleophilic additions compared to less bulky substituents like cyclopropyl .
- Boiling/Melting Points : Larger cycloalkyl groups (e.g., cycloheptyl vs. cyclohexyl) may elevate boiling points due to increased molecular weight and surface area, though experimental data are lacking.
Crystallographic and Analytical Data
- Structural validation tools like SHELX (used for small-molecule crystallography) are critical for confirming the geometry of similar compounds .
Biological Activity
1-Cycloheptylpropan-1-one is a compound that has garnered attention for its potential biological activities. This article explores its properties, synthesis, and biological implications based on diverse research findings.
Chemical Structure and Properties
This compound is an organic compound characterized by a cycloheptyl group attached to a propanone structure. Its molecular formula is , and it features a ketone functional group that can influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the alkylation of cycloheptanone or the use of various cyclization techniques to introduce the cycloheptyl moiety. The synthetic pathways often require careful control of reaction conditions to ensure high yields and purity.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that this compound could be a candidate for developing new antimicrobial agents .
Cytotoxicity and Anticancer Potential
Research has also explored the cytotoxic effects of this compound on cancer cell lines. In particular, studies involving human breast cancer cells (MCF-7) showed that the compound induced apoptosis at certain concentrations. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent cell death .
Neuroprotective Effects
Additionally, preliminary studies suggest that this compound may possess neuroprotective properties. In models of oxidative stress, the compound demonstrated the ability to reduce neuronal cell death, indicating potential benefits in neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial activity of this compound against clinical isolates of bacteria. The results indicated that the compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria. The study concluded that further exploration into its mechanism of action could lead to new therapeutic strategies .
Case Study 2: Cancer Cell Line Research
In another investigation focused on cancer therapy, scientists treated MCF-7 breast cancer cells with varying concentrations of this compound. The findings revealed dose-dependent cytotoxicity, with significant cell death observed at higher concentrations. Flow cytometry analysis confirmed that the compound induced apoptosis through mitochondrial pathways .
Data Tables
The following tables summarize key findings related to the biological activity of this compound:
| Biological Activity | Tested Strains/Cell Lines | MIC (µg/mL) | Effect |
|---|---|---|---|
| Antimicrobial | E. coli | 32 | Inhibition |
| S. aureus | 16 | Inhibition | |
| Cytotoxicity | MCF-7 (breast cancer) | - | Induces apoptosis |
| Study | Observation | |
|---|---|---|
| Antimicrobial Study | Effective against Gram-positive bacteria | Potential for new antimicrobial agents |
| Cancer Cell Line Study | Induces apoptosis in MCF-7 cells | Possible anticancer therapeutic agent |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
